molecular formula C12H10F3NO2S B2793515 Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate CAS No. 1126637-92-0

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate

Cat. No.: B2793515
CAS No.: 1126637-92-0
M. Wt: 289.27
InChI Key: BFUMNEYZILZWLF-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of this compound aligns with broader trends in late 20th-century medicinal chemistry, where benzothiazole derivatives gained prominence due to their diverse biological activities. Early work on benzothiazoles focused on their antitubercular and anticancer potential, as seen in studies of compounds like 11 and 19 , which exhibited MIC values of 10.96–17.81 µM against Mycobacterium tuberculosis. The introduction of trifluoromethyl groups into heterocyclic systems emerged as a key strategy in the 2010s, driven by the need to improve pharmacokinetic profiles.

This compound’s synthesis likely evolved from methods described for analogous structures, such as the copper-catalyzed 1,3-dipolar cycloaddition used to create triazole-benzothiazole hybrids or the Jacobsen cyclization employing K~3~Fe(CN)~6~ for benzothiazole ring closure. A pivotal advancement was the development of regioselective trifluoromethylation techniques, enabling precise installation of the -CF~3~ group at the 5-position of the benzothiazole core. For instance, source details a protocol using potassium carbonate and DMF to couple trifluoromethyl-containing intermediates with benzothiazole precursors, yielding derivatives with >70% practical yields under optimized conditions.

Significance in Medicinal Chemistry and Heterocyclic Research

This compound occupies a strategic niche due to its dual functionality:

  • The benzothiazole moiety provides a planar, aromatic system capable of π-π stacking interactions with biological targets, as demonstrated in EGFR inhibitors like 8a and 8b , which showed IC~50~ values of 0.69–1.16 µM against cancer cells.
  • The ethyl acetate side chain enhances solubility and serves as a handle for further derivatization, enabling the creation of prodrugs or targeted delivery systems.

In tuberculosis research, structurally related compounds such as 15 (MIC = 17.81 µM) validated the benzothiazole scaffold’s utility against resistant bacterial strains. The trifluoromethyl group’s role in improving blood-brain barrier penetration is exemplified in neuroprotective agents like KHG21834, which shares structural similarities with the subject compound.

Properties

IUPAC Name

ethyl 2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c1-2-18-11(17)6-10-16-8-5-7(12(13,14)15)3-4-9(8)19-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUMNEYZILZWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate typically involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the benzothiazole ring .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate has shown promise in the development of pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its thiazole moiety is known to enhance the biological activity of compounds, making it a valuable scaffold in drug design.

Case Studies

  • Anticancer Activity :
    • Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells .
  • Antimicrobial Properties :
    • The compound has also been investigated for its antimicrobial activity. In vitro studies suggest that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Agrochemical Applications

The unique chemical structure of this compound lends itself to applications in agrochemicals. Its potential as a pesticide or herbicide is under exploration due to its ability to interact with biological systems in plants and pests.

Research Findings

  • Studies have indicated that derivatives of thiazole can act as effective agrochemicals by disrupting metabolic pathways in pests or enhancing plant resistance against diseases . The trifluoromethyl group may contribute to increased potency and selectivity, making this compound a subject of interest in agricultural research.

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymers or as an additive to improve material properties.

Applications in Polymer Chemistry

  • Polymer Synthesis :
    • The compound can be used as a monomer or co-monomer in polymerization reactions to create materials with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to advanced materials suitable for various industrial applications .
  • Nanocomposites :
    • Research is ongoing into the use of this compound in nanocomposite formulations, where it may improve the mechanical properties and durability of materials used in coatings or packaging .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate and related benzothiazole derivatives:

Compound Name Substituents Biological Activity/Application Key Synthetic Routes
Ethyl 2-(benzo[d]thiazol-2-yl)acetate (CAS 29182-42-1) - No CF₃ group at position 5 Intermediate for coumarin derivatives (e.g., 3-benzothiazol-2-yl coumarins) Condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-aminothiophenol
2-Chloro-N-(2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)ethyl)acetamide - CF₃ at position 5
- Chloroacetamide side chain
Not explicitly stated, but likely a precursor for antiparasitic or anticancer agents Substitution reactions involving 5-(trifluoromethyl)benzothiazole intermediates
Ethyl 2-([5-(trifluoromethyl)-2-pyridinyl]sulfonyl)acetate - Pyridine core with CF₃
- Sulfonyl and ester groups
Potential sulfonamide-based therapeutics (e.g., enzyme inhibitors) Sulfonation of pyridine derivatives followed by esterification
AT-007 (Clinical candidate in ) - CF₃-benzothiazole fused with thieno-pyridazinone Investigational drug for metabolic disorders (e.g., galactosemia) Multi-step coupling of trifluoromethyl benzothiazole with thieno-pyridazinone

Key Structural and Functional Differences

Core Heterocycle Modifications: The parent compound Ethyl 2-(benzo[d]thiazol-2-yl)acetate lacks the CF₃ group, reducing its lipophilicity compared to the trifluoromethyl analogue. This difference impacts bioavailability and binding affinity in biological targets . AT-007 integrates the CF₃-benzothiazole moiety into a larger heterocyclic system (thieno-pyridazinone), broadening its therapeutic scope .

Functional Group Variations: The chloroacetamide derivative () replaces the ethyl acetate group with a chloroacetamide, enabling nucleophilic substitution reactions for further functionalization . Coumarin hybrids () derived from non-fluorinated benzothiazole esters exhibit fluorescence properties, whereas the CF₃ group in the target compound may alter electronic characteristics for specialized applications .

Synthetic Accessibility: The trifluoromethyl group introduces challenges in synthesis due to the need for fluorinated precursors (e.g., 5-CF₃-benzaldehyde or CF₃-substituted aminothiophenol). By contrast, non-fluorinated analogues are more straightforward to prepare .

Biological Activity

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structure, featuring a trifluoromethyl group attached to a benzothiazole ring, has garnered significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C₁₂H₁₀F₃NO₂S
  • Molar Mass : 289.27 g/mol
  • CAS Number : 1126637-92-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it modulates several biochemical pathways, which can lead to various therapeutic effects.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study reported an IC₅₀ value of approximately 1.61 µg/mL against specific cancer cells, showcasing its potential as an effective anticancer agent . The structure-activity relationship (SAR) analysis suggests that the presence of the trifluoromethyl group is crucial for enhancing cytotoxic activity.

CompoundIC₅₀ (µg/mL)Cell Line
This compound1.61 ± 1.92Various cancer cell lines

Antimicrobial Activity

This compound also demonstrates promising antimicrobial properties. It has been tested against a range of bacterial strains, showing efficacy comparable to standard antibiotics. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies

  • Cytotoxicity Against Glioblastoma Cells :
    A case study highlighted the effectiveness of this compound in inhibiting the growth of glioblastoma cells. The compound was found to induce apoptosis in these cells, leading to reduced viability and proliferation rates compared to control groups .
  • Antimicrobial Efficacy :
    In another study, the compound was evaluated for its antibacterial activity against resistant strains of bacteria. Results indicated that it exhibited significant inhibition zones in agar diffusion assays, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

This compound can be compared with other thiazole derivatives to understand its unique properties better:

CompoundStructureBiological Activity
Ethyl 2-(benzo[d]thiazol-2-yl)acetateStructureModerate anticancer
Ethyl 2-(4-methylbenzo[d]thiazol-2-yl)acetateStructureLow antimicrobial
Ethyl 2-(6-chlorobenzo[d]thiazol-2-yl)acetateStructureHigh cytotoxicity

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